molecular formula C10H13ClFNO2 B14042391 Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl

Cat. No.: B14042391
M. Wt: 233.67 g/mol
InChI Key: QTBXLWIDAKRUBJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl is a fluorinated aromatic amino acid ester hydrochloride. Its molecular formula is C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 g/mol . The compound is characterized by a 2-fluorophenyl substituent attached to the β-carbon of the alanine backbone, with a methyl ester group at the α-carboxyl position. The stereochemistry is specified as the (2R)-enantiomer in the cited source, though racemic mixtures or other stereoisomers may exist depending on synthesis routes .

This compound is used in pharmaceutical research, particularly in the synthesis of peptide analogs and as a precursor for bioactive molecules targeting neurological or metabolic pathways. Its CAS registry number is 176896-71-2, and it is commercially available from suppliers like Chemenu and Crysdot .

Properties

IUPAC Name

methyl 2-amino-3-(2-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBXLWIDAKRUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-amino-3-(2-fluorophenyl)propanoic Acid

  • Reaction: The free amino acid is reacted with methanol in the presence of an acid catalyst, commonly hydrochloric acid or sulfuric acid, to form the methyl ester hydrochloride salt.
  • Conditions:
    • Reflux temperature (typically 60–80 °C)
    • Methanol as solvent and esterifying agent
    • Acid catalyst (0.1–1 M HCl or H2SO4)
    • Reaction time: Several hours (4–12 h) to ensure complete conversion
  • Workup:
    • Concentration of reaction mixture under reduced pressure
    • Addition of ether or ethyl acetate to precipitate the hydrochloride salt
    • Filtration and drying under vacuum to obtain the pure product

This method is well-established and scalable for industrial production, yielding high purity methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride.

Protection and Deprotection Strategies (For Stereochemical Control)

  • Amino Group Protection: To avoid side reactions during esterification, the amino group can be protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
  • Esterification: The protected amino acid is esterified using methanol and coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or acid catalysts.
  • Deprotection: The protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc) to yield the free amino ester hydrochloride.
  • Advantages: This method ensures stereochemical integrity and reduces racemization, which is critical for chiral amino acid derivatives.

Alternative Synthetic Routes via Nitroalkane Intermediates

  • Condensation with Ethyl Nitroacetate: A multi-step synthesis involving condensation of 2-fluorobenzaldehyde with ethyl nitroacetate under heating to form ethyl 3-(2-fluorophenyl)-2-nitropropanoate.
  • Reduction and Esterification: Subsequent reduction of the nitro group and esterification steps yield the desired amino acid ester.
  • Reaction Conditions:
    • Heating at 140–160 °C for condensation
    • Use of ion-exchange resins for purification
    • Chromatographic purification to isolate intermediates
  • Yields: Moderate to good (typically 40–60%) depending on reaction optimization.

Industrial Production Considerations

  • Scale-Up: Industrial processes employ large-scale esterification reactors with controlled temperature and acid concentration.
  • Purification: Crystallization from ethanol or ethyl acetate is commonly used to obtain high-purity hydrochloride salt.
  • Environmental and Cost Aspects:
    • Recycling of mother liquors and solvents
    • Use of strong alkaline solutions to absorb and neutralize acidic waste gases
    • Optimization to minimize side products and improve yield.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Typical Yield (%)
Direct Esterification Acid-catalyzed reaction with methanol Reflux, HCl or H2SO4 catalyst Simple, scalable 70–90
Protection-Deprotection Route Boc/Cbz protection → esterification → deprotection Mild acid/base conditions High stereochemical purity 60–85
Nitroalkane Intermediate Route Condensation with ethyl nitroacetate → reduction → esterification Heating at 140–160 °C, chromatographic purification Versatile, allows functional group modifications 40–60

Analytical Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring or ester group, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Substituent Molecular Formula Key Properties Applications
Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate HCl 4-Iodophenyl C₁₀H₁₂ClINO₂ Mp: 195–198°C; [α]D²¹ = -9.3 (c. 0.15, HCl) Intermediate in antibacterial agent synthesis
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl 2-Naphthyl C₁₄H₁₆ClNO₂ Mp: 258–260°C; CAS: 63024-26-0; ChemSpider ID: 31027903 Peptide modification and chiral building blocks
Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C₁₀H₁₂N₂O₄ Intermediate in nitro-to-amine reduction pathways Precursor to aminophenyl derivatives for drug development
Methyl O-tert-butyl-L-serinate HCl tert-Butoxy (oxygenated) C₈H₁₈ClNO₃ VAT: 17.0%; MFN tariff: 6.5% Hydrophobic amino acid derivatives for drug delivery
Methyl (2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoate 3-(Fluorosulfonyloxy)phenyl C₁₀H₁₁FNO₅S Synthesized via AISF-mediated fluorosulfonylation Radiolabeling or bioconjugation probes

Physicochemical Properties

  • Polarity : The 2-fluorophenyl derivative exhibits moderate polarity due to the electron-withdrawing fluorine atom, enhancing solubility in polar solvents compared to naphthyl or tert-butoxy analogues .

Notes on Comparative Analysis

  • Stereochemical Sensitivity: The (2R)-configuration of Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl may confer distinct binding affinities compared to (2S)-isomers in biological systems .
  • Regulatory Considerations : tert-Butoxy derivatives face stricter tariff regulations (6.5% MFN tariff) compared to fluorinated or iodinated compounds .

Biological Activity

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClFNO2·HCl
  • Molecular Weight : Approximately 268.11 g/mol
  • Functional Groups : Propanoate ester, amino group, and fluorinated phenyl ring

The presence of the fluorine atom on the phenyl ring is critical, as it influences the compound's reactivity and interaction with biological targets, potentially enhancing its pharmacological properties .

Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl is believed to interact with specific enzymes or receptors within biological systems. Its mechanism may involve:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. This modulation can influence processes such as metabolism and protein synthesis .
  • Receptor Interaction : Research indicates that the compound may bind to specific receptors, impacting cellular signaling pathways relevant to disease mechanisms .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives of amino acid-based compounds, including this compound. The findings suggest:

  • Antimicrobial Efficacy : Compounds with similar structures exhibited significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
  • Comparative Analysis : The biological activity of this compound was compared with other amino acid derivatives, revealing a notable efficacy against Gram-negative bacteria and fungi .
CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound15–206–12.5
Control (5-Fluorouracil)22–305

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines:

  • Cell Lines Tested : Human leukemia cells (CEM), Ehrlich’s ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA).
  • Results : The compound demonstrated varying levels of cytotoxicity across different cell lines, with IC50 values indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study focused on the inhibition kinetics of this compound on specific enzymes involved in metabolic pathways. The results showed that the compound could inhibit enzyme activity significantly, suggesting a potential role in therapeutic applications for metabolic disorders .
  • Comparative Study with Analogues :
    • Research comparing this compound with structurally similar compounds revealed that the position of the fluorine atom significantly affected binding affinity and biological activity. This highlights the importance of molecular structure in drug design .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(2-fluorophenyl)propanoate HCl, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid (e.g., 2-fluoro-phenylalanine) with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

  • Chiral control : Use enantiomerically pure starting materials or employ asymmetric catalysis to avoid racemization, as seen in analogous protocols for chlorinated phenylalanine esters .
  • Purity optimization : Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) can yield >98% purity. Monitor intermediates via TLC (silica gel, chloroform/methanol 9:1) to minimize byproducts .

Q. How should researchers characterize the physicochemical stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, analogs like 4-chloro-phenylalanine esters show stability up to 180°C, but fluorinated derivatives may require lower thresholds due to fluorine’s electronegativity .
  • Solution stability : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess degradation in buffers (pH 3–9) over 24–72 hours. Store lyophilized samples at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. What advanced techniques are recommended for analyzing chiral purity and resolving enantiomeric impurities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20 + 0.1% trifluoroacetic acid) at 1.0 mL/min. Retention time differences of >2 minutes between enantiomers ensure resolution, as validated for fluorinated phenylalanine derivatives .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra at 220–260 nm. A lack of signal inversion indicates high chiral purity (>99% ee) .

Q. How can researchers identify and quantify process-related impurities or degradation products?

Methodological Answer:

  • LC-MS/MS : Employ a Q-TOF mass spectrometer in positive ion mode to detect impurities. For example, hydrolyzed products (e.g., free carboxylic acid) and methyl ester byproducts can be identified via m/z shifts (e.g., +18 for hydrolysis) .
  • Structural elucidation : Compare impurity spectra with reference standards (e.g., EP impurity profiles for propanoic acid derivatives) using ¹H/¹³C NMR and IR spectroscopy .

Q. What methodologies are suitable for studying metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Fluorinated analogs often exhibit prolonged half-lives due to reduced oxidative metabolism .
  • In vivo PK studies : Administer IV/PO doses in rodents and collect plasma samples at 0–24 hours. Use a validated LC-MS method (LOQ: 1 ng/mL) to calculate bioavailability and clearance rates .

Q. How does the 2-fluorophenyl substituent influence binding affinity in target proteins, and how can this be optimized?

Methodological Answer:

  • Molecular docking : Model interactions with fluorinated analogs in protein active sites (e.g., neurotransmitter receptors) using Schrödinger Suite. Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions .
  • SAR studies : Synthesize analogs with meta/para fluorine substitution and compare IC₅₀ values in functional assays. For example, 2-fluoro substitution may improve selectivity over 4-fluoro in kinase inhibition studies .

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